molecular formula C23H20O3 B11160118 3-[(2,5-dimethylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

3-[(2,5-dimethylbenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11160118
M. Wt: 344.4 g/mol
InChI Key: PHJQHPZFDJEVPR-UHFFFAOYSA-N
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Description

3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound with a unique structure that combines a benzo[c]chromen-6-one core with a 2,5-dimethylphenylmethoxy group

Preparation Methods

The synthesis of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the benzo[c]chromen-6-one core: This can be achieved through a cyclization reaction of appropriate starting materials under acidic or basic conditions.

    Introduction of the 2,5-dimethylphenylmethoxy group: This step involves the reaction of the benzo[c]chromen-6-one core with 2,5-dimethylphenylmethanol in the presence of a suitable catalyst, such as a Lewis acid.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents under appropriate conditions.

Scientific Research Applications

3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:

    Coumarins: These compounds share a similar core structure and are known for their diverse biological activities.

    Flavonoids: These natural compounds also have a similar core structure and are studied for their antioxidant and anti-inflammatory properties.

    Chromen-6-ones: These compounds are structurally related and have various applications in medicinal chemistry and material science.

The uniqueness of 3-[(2,5-DIMETHYLPHENYL)METHOXY]-4-METHYL-6H-BENZO[C]CHROMEN-6-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H20O3

Molecular Weight

344.4 g/mol

IUPAC Name

3-[(2,5-dimethylphenyl)methoxy]-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C23H20O3/c1-14-8-9-15(2)17(12-14)13-25-21-11-10-19-18-6-4-5-7-20(18)23(24)26-22(19)16(21)3/h4-12H,13H2,1-3H3

InChI Key

PHJQHPZFDJEVPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)COC2=C(C3=C(C=C2)C4=CC=CC=C4C(=O)O3)C

Origin of Product

United States

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